2-(5-Fluoro-2-hydroxyphenyl)phenol
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Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrobromic acid as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves the use of nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, and hydroxylation of benzene . These methods are chosen for their efficiency and ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Fluoro-2-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2-Hydroxyphenylphenol: Similar to 2-(5-Fluoro-2-hydroxyphenyl)phenol but without the fluorine atom.
5-Fluoro-2-hydroxybenzoic acid: Contains a carboxyl group in addition to the fluorine and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
4-fluoro-2-(2-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAOTCXHGJDVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680776 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225741-10-5 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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